molecular formula C15H7N3S2 B14485803 3,6-Diisothiocyanatoacridine CAS No. 63676-40-4

3,6-Diisothiocyanatoacridine

Cat. No.: B14485803
CAS No.: 63676-40-4
M. Wt: 293.4 g/mol
InChI Key: MJELTIGOLUOZRA-UHFFFAOYSA-N
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Description

3,6-Diisothiocyanatoacridine is a valuable synthetic intermediate used in research to develop novel acridine-based derivatives with diverse biological activities. This compound serves as a crucial precursor in the synthesis of a wide range of functionalized acridines, including 3,6-bis(thiourea)acridines and 3,6-bis((imidazolidinone)imino)acridines . The acridine core is a privileged scaffold in medicinal chemistry, known for its ability to intercalate into DNA . Researchers utilize derivatives synthesized from this compound to study DNA binding, topoisomerase enzyme inhibition, and to develop potential anticancer agents . These compounds have shown promise in photodynamic therapy as effective photosensitizers that generate reactive oxygen species upon irradiation . All products are strictly for Research Use Only and are not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63676-40-4

Molecular Formula

C15H7N3S2

Molecular Weight

293.4 g/mol

IUPAC Name

3,6-diisothiocyanatoacridine

InChI

InChI=1S/C15H7N3S2/c19-8-16-12-3-1-10-5-11-2-4-13(17-9-20)7-15(11)18-14(10)6-12/h1-7H

InChI Key

MJELTIGOLUOZRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC3=C(C=CC(=C3)N=C=S)C=C21)N=C=S

Origin of Product

United States

Acridine Scaffold Significance in Chemical Sciences

The acridine (B1665455) scaffold, a nitrogen-containing heterocyclic aromatic compound, is a privileged structure in medicinal and materials chemistry. nih.govresearchgate.netbenthamdirect.com Its planar nature allows it to intercalate between the base pairs of DNA, a property that has been extensively exploited in the development of anticancer agents. researchgate.netresearchgate.netresearchgate.net Acridine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, antimalarial, and antiviral properties. researchgate.netmdpi.comencyclopedia.pub

The inherent fluorescence of many acridine derivatives also makes them valuable as probes and imaging agents in biological systems. nih.govresearchgate.net The versatility of the acridine core allows for functionalization at various positions, enabling the fine-tuning of its electronic and steric properties to suit specific applications. researchgate.net This adaptability has cemented the acridine scaffold's importance as a fundamental building block in the design of new therapeutic agents and functional materials. nih.govresearchgate.net

Isothiocyanate Functional Groups in Organic Synthesis and Reactivity

The isothiocyanate functional group (–N=C=S) is a highly reactive moiety that participates in a diverse range of chemical transformations. sioc-journal.cnwikipedia.org Isothiocyanates are electrophilic at the central carbon atom and are thus susceptible to attack by nucleophiles. wikipedia.orgarkat-usa.org This reactivity is the basis for their extensive use in the synthesis of a wide variety of heterocyclic compounds and thiourea (B124793) derivatives. sioc-journal.cnarkat-usa.org

The synthesis of isothiocyanates can be achieved through several methods, including the reaction of primary amines with thiophosgene (B130339) or the rearrangement of thiocyanates. wikipedia.orgmdpi.com In contemporary organic synthesis, more environmentally benign methods using elemental sulfur are also being explored. mdpi.com The versatility and reactivity of the isothiocyanate group make it a valuable tool for organic chemists in the construction of complex molecules with potential biological activity. sioc-journal.cnchemrxiv.org

Research Trajectory of 3,6 Diisothiocyanatoacridine Within Acridine Chemistry

Precursor Synthesis and Optimized Protocols for this compound

The primary and most optimized route to this compound begins with the readily available compound, proflavine.

Synthesis from Proflavine Hemisulfate Hydrate

The direct conversion of proflavine (3,6-diaminoacridine) to this compound is achieved through a reaction with thiophosgene (CSCl₂). nih.govmdpi.comnih.gov Proflavine hemisulfate hydrate serves as the starting material. mdpi.comsigmaaldrich.com The synthesis involves dissolving proflavine hemisulfate hydrate in a biphasic system of chloroform (B151607) and an aqueous sodium carbonate solution. mdpi.com Thiophosgene, a highly reactive and toxic liquid, is then introduced to the mixture. mdpi.combiosynth.com

The reaction proceeds with the two primary amino groups of the proflavine molecule reacting with thiophosgene to form the corresponding isothiocyanate functionalities. mdpi.com The sodium carbonate solution acts as a base to neutralize the hydrochloric acid (HCl) generated as a byproduct during the reaction, driving the synthesis to completion. Intensive shaking or vigorous stirring is necessary to ensure efficient mixing between the organic and aqueous phases. mdpi.com

Optimization of Reaction Yields and Purity

Significant improvements have been made to the synthesis of this compound, substantially increasing the reaction's efficiency. mdpi.com Early protocols reported yields around 53%, but through optimization, this has been boosted to as high as 83%. mdpi.com This enhancement is crucial for making the compound more accessible for further research and development.

Purification of the final product is critical to remove unreacted starting materials and byproducts. The optimized protocol specifies purification through crystallization from toluene. mdpi.com This method yields this compound as a solid, suitable for use in subsequent derivatization reactions. mdpi.com

Alternative Synthetic Routes to Diisothiocyanatoacridines

While the thiophosgene route is effective, its reliance on a highly toxic reagent has prompted the exploration of alternatives. semanticscholar.orgmoltuslab.com One notable alternative pathway involves the use of dithiocarbamates. researchgate.net In this method, the corresponding diaminoacridine is first converted into a dithiocarbamate (B8719985) salt. This intermediate is then treated with a suitable reagent to induce cyclization and elimination, yielding the desired isothiocyanate. This approach avoids the direct handling of thiophosgene. researchgate.net

Other synthetic strategies have been developed for different acridine isothiocyanates, such as acridin-9-yl isothiocyanate, which is formed from the reaction of 9-aminoacridine (B1665356) with thiophosgene. rsc.org While targeting a different position on the acridine ring, these methodologies contribute to the broader understanding and toolkit for synthesizing various isothiocyanate-substituted acridines. semanticscholar.orgrsc.org

Synthesis of Novel Derivatives from this compound

The electrophilic nature of the isothiocyanate groups in this compound makes it an ideal precursor for creating a diverse library of substituted acridine compounds.

Formation of Acridine-3,6-diylbis(thioureas)

A primary application of this compound is in the synthesis of acridine-3,6-diylbis(thioureas). mdpi.com These compounds are readily prepared by reacting the diisothiocyanate with a variety of primary or secondary amines. The reaction is typically carried out in a solvent such as methanol (B129727). mdpi.com The nucleophilic amine attacks the electrophilic carbon atom of the isothiocyanate group, leading to the formation of a thiourea linkage.

By varying the amine reactant, a wide range of thiourea derivatives with different steric and electronic properties can be synthesized. mdpi.com These derivatives are often isolated as light yellow solids. mdpi.com

Table 1: Example of Synthesized Acridine-3,6-diylbis(thiourea) Derivative Data sourced from a study by Głowacka et al. mdpi.com

Compound IDSystematic NameYieldPhysical Appearance
10h N,N'-Acridine-3,6-diylbis(N'-[(1S)-1-phenylethyl]thiourea)36.4%Yellow crystalline solid

Preparation of Acridine-3,6-diylbis(ureas)

In a similar fashion to thiourea formation, this compound can be used to prepare acridine-3,6-diylbis(ureas). While direct synthesis from the diisothiocyanate is less common, the related proflavine can be derivatized to form ureas. mdpi.com A general protocol involves reacting this compound with amines to first form the corresponding thioureas, which can then potentially be converted to ureas, or by following established procedures for urea synthesis from diamines. mdpi.com

For instance, following previously published procedures, various urea derivatives have been synthesized. mdpi.com These reactions demonstrate the versatility of the acridine core in generating complex molecular architectures.

Table 2: Example of Synthesized Acridine-3,6-diylbis(urea) Derivative Data sourced from a study by Głowacka et al. mdpi.com

Compound IDSystematic NameYieldPhysical Appearance
11a N,N'-Acridine-3,6-diylbis(N'-cyclohexylurea)74.7%Yellow crystalline solid

Synthesis of Bis(guanidino)acridines

The synthesis of bis(guanidino)acridines from this compound is a multi-step process that typically involves the initial formation of a bis(thiourea) intermediate. The isothiocyanate groups (-N=C=S) at the 3 and 6 positions of the acridine core are highly reactive towards nucleophiles, such as amines, leading to the formation of thiourea linkages.

The general protocol for the synthesis of the precursor, this compound, involves the reaction of proflavine hemisulfate hydrate with thiophosgene in a chloroform and sodium carbonate solution. This method has been optimized to achieve high yields. nih.gov

Once this compound is obtained, it can be reacted with an excess of an appropriate amine in a solvent like methanol to yield 3,6-bis(thiourea)acridine derivatives. rsc.org The transformation of these thiourea derivatives into the corresponding guanidines can then be accomplished. One common method involves the use of a guanidylating reagent, such as Boc-activated guanidylating reagent in the presence of a promoter like HgCl₂, followed by the deprotection of the Boc group under mildly acidic conditions. nih.gov This transformation of an amino group to a guanidine (B92328) group significantly alters the physicochemical properties of the resulting molecule. nih.govcapes.gov.br

A more advanced and milder method for the conversion of thioureas to guanidines involves photocatalysis. For instance, the use of a ruthenium-based photocatalyst, such as Ru(bpy)₃Cl₂, under visible light irradiation can facilitate the conversion of various thioureas to their corresponding guanidines at room temperature in a mixed solvent system of water and ethanol (B145695). organic-chemistry.org This method is noted for its environmentally friendly conditions, operating in an open-flask environment and avoiding the use of harsh reagents. organic-chemistry.org The proposed mechanism for this photocatalytic guanylation suggests the formation of a carbodiimide (B86325) intermediate, which then reacts with an amine to form the guanidine product. organic-chemistry.org

The general synthetic scheme can be summarized as follows:

Synthesis of this compound: Proflavine is reacted with thiophosgene. nih.gov

Formation of Bis(thiourea)acridine: this compound is reacted with a suitable amine. rsc.org

Conversion to Bis(guanidino)acridine: The bis(thiourea) derivative is converted to the final bis(guanidino)acridine product using either classical guanidylating reagents or modern photocatalytic methods. nih.govorganic-chemistry.org

Table 1: Key Intermediates and Reagents in the Synthesis of Bis(guanidino)acridines

Compound/Reagent NameRole in Synthesis
This compoundStarting material with reactive isothiocyanate groups.
ProflavinePrecursor for the synthesis of this compound.
ThiophosgeneReagent used to convert amino groups to isothiocyanate groups.
Amine (e.g., N,N-dimethylaminopropylamine)Nucleophile for the formation of thiourea linkage. nih.gov
3,6-Bis(thiourea)acridineIntermediate compound.
HgCl₂Promoter for guanidylation reaction. nih.gov
Ru(bpy)₃Cl₂Photocatalyst for the conversion of thiourea to guanidine. organic-chemistry.org
Bis(guanidino)acridineFinal product.

Exploration of Diverse Acridine-based Scaffolds

The this compound core serves as a versatile platform for the synthesis of a wide array of acridine-based scaffolds with diverse structural features. The reactivity of the isothiocyanate groups allows for the introduction of various functionalities, leading to the construction of novel heterocyclic systems.

One of the most direct applications of this compound is in the synthesis of 3,6-disubstituted acridine derivatives. As previously mentioned, reaction with amines leads to the formation of bis(thiourea) compounds. rsc.org These, in turn, can be converted to bis(urea) derivatives. nih.gov

Furthermore, the acridine nucleus can be incorporated into more complex, fused heterocyclic systems. For example, pyrido[2,3,4-kl]acridines, a class of marine alkaloids with significant biological activity, can be synthesized through biomimetic routes. nih.govscispace.com These syntheses often involve the reaction of β,β'-diaminoketones with quinones or diketones. nih.gov While not directly starting from this compound, these methods highlight the adaptability of the acridine core for creating polycyclic structures. The development of one-pot, multi-component reactions has further expanded the accessibility of complex acridine derivatives, such as benzo[c]acridines. scielo.org.mxsid.ir

Tandem reactions provide another powerful strategy for constructing diverse heterocyclic scaffolds. For instance, the combination of a Mannich-type multicomponent coupling reaction with subsequent cyclization manifolds allows for the efficient synthesis of a variety of heterocyclic structures. nih.govnih.gov Sequential reactions of aminoalkynes with carbonyls, often mediated by metal catalysis, are also employed to assemble polyfunctionalized nitrogen heterocyclic scaffolds. mdpi.com

The exploration of diverse acridine-based scaffolds is driven by the quest for novel compounds with unique chemical and biological properties. The ability to modify the acridine core at multiple positions and to fuse it with other ring systems is a testament to the rich chemistry of this heterocyclic nucleus. thieme-connect.com

Table 2: Examples of Diverse Acridine-based Scaffolds

Scaffold NameSynthetic Precursor/MethodKey Features
Bis(thiourea)acridinesThis compound and amines. rsc.orgSymmetrical substitution at 3 and 6 positions.
Bis(urea)acridinesOxidation of bis(thiourea)acridines. nih.govSymmetrical urea functionalities.
Pyrido[2,3,4-kl]acridinesBiomimetic synthesis from β,β'-diaminoketones and quinones. nih.govFused polycyclic aromatic system.
Benzo[c]acridinesOne-pot, three-component condensation. scielo.org.mxFused aromatic rings.
Fused AcridinesFour-component domino multicyclizations. acs.orgComplex polycyclic and stereochemically rich structures.

Advanced Synthetic Strategies in Acridine Chemistry

The synthesis of complex, functionalized acridine derivatives often requires sophisticated and strategic approaches that go beyond classical methods. These advanced strategies enable precise control over the molecular architecture, leading to the development of novel compounds with tailored properties.

Retrosynthetic Analysis for Acridine-based Compounds

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex target molecules, including acridine-based compounds. This approach involves mentally deconstructing the target molecule into simpler, commercially available starting materials through a series of logical bond disconnections.

For complex, polycyclic acridine derivatives, such as tetracyclic acridines, a retrosynthetic analysis might involve the disconnection of the final ring-forming reaction. For example, a tetracyclic acridine could be retrosynthetically disconnected to a tricyclic acridine precursor and a suitable reaction partner. researchgate.net The key bond formations in the forward synthesis could involve cyclization reactions, such as the annulation of arynes with 2-aminoaryl ketones, which provides a mild and efficient route to the acridine core. nih.gov

Another common retrosynthetic strategy for acridines involves the disconnection of one of the C-N or C-C bonds of the central acridine ring. This can lead back to precursors like N-phenylanthranilic acids, which can undergo intramolecular electrophilic aromatic substitution to form acridones, followed by reduction to acridines. nih.gov The choice of disconnection depends on the desired substitution pattern and the availability of starting materials. The analysis must also consider the potential for regioselectivity and the compatibility of functional groups throughout the synthetic sequence.

Table 3: Common Retrosynthetic Disconnections for Acridine Synthesis

Disconnection StrategyKey PrecursorsForward Reaction Type
[4+2] Annulation2-Aminoaryl ketone and an aryne precursor. nih.govCycloaddition
Intramolecular CyclizationN-Phenylanthranilic acid. nih.govElectrophilic Aromatic Substitution
CondensationDiphenylamine and a carboxylic acid. mdpi.comBernthsen Reaction
C-N Bond Formation2-Halobenzoic acid and an aniline (B41778) derivative. thieme-connect.comUllmann Condensation

Application of Chemoselective Transformations

Chemoselectivity, the ability to react with one functional group in the presence of others, is crucial in the synthesis of highly functionalized acridine derivatives. Modern synthetic methods offer a high degree of chemoselectivity, allowing for the targeted modification of the acridine scaffold without the need for extensive protecting group strategies.

Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, are powerful tools for the chemoselective formation of C-C and C-N bonds in acridine synthesis. researchgate.net For example, a tandem intramolecular Heck reaction can be employed to construct complex fused acridine systems. The outcome of such reactions can often be tuned by the choice of ligands and solvents.

Photocatalysis has also emerged as a valuable tool for chemoselective transformations in acridine chemistry. Visible-light-mediated reactions can be used to perform transformations under mild conditions, which is advantageous when working with sensitive functional groups. The photocatalytic conversion of thioureas to guanidines is a prime example of a chemoselective reaction that can be applied to the synthesis of acridine derivatives. organic-chemistry.org

Other examples of chemoselective transformations include the selective functionalization of specific positions on the acridine ring. For instance, direct C-H amidation of quinoline (B57606) derivatives can be achieved with high selectivity using copper or rhodium catalysts, providing a route to functionalized precursors for acridine synthesis. researchgate.net

Chiral Center Control in Derivative Synthesis

The introduction of chiral centers into acridine derivatives is of significant interest, as the stereochemistry of a molecule can have a profound impact on its biological activity. Controlling the stereochemical outcome of a reaction is a major challenge in organic synthesis, and several strategies have been developed to achieve this in the context of acridine chemistry.

One approach is the use of chiral auxiliaries. A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical course of a reaction. numberanalytics.com After the reaction, the auxiliary can be removed, leaving the desired enantiomerically enriched product.

Another strategy involves the use of chiral catalysts in asymmetric synthesis. For example, chiral platinum-acridine complexes have been synthesized, where the chirality is introduced through the use of enantiomerically pure ligands. nih.gov These chiral metal complexes can then be used to catalyze reactions with high enantioselectivity. The use of chiral solvents has also been shown to induce chirality in catalytic reactions, offering a novel approach to stereochemical control. acs.org

Furthermore, the incorporation of rigidified, chiral linkers into acridine derivatives has been explored to probe the stereochemical requirements for biological activity. nih.gov By synthesizing and testing pairs of enantiomers, it is possible to determine the optimal stereochemistry for a desired biological effect. For instance, a structure-activity relationship study of platinum-acridine agents with chiral pyrrolidine (B122466) and piperidine (B6355638) linkers revealed that the cytotoxic activity can vary by several orders of magnitude between enantiomers. nih.gov

Biomimetic and Complexity-to-Diversity Approaches

Nature often provides inspiration for the synthesis of complex molecules. Biomimetic synthesis seeks to mimic the biosynthetic pathways of natural products, often leading to efficient and elegant synthetic routes. Many acridine-based compounds are natural products, particularly marine alkaloids, and their synthesis can be approached from a biomimetic perspective. rsc.orgbeilstein-journals.org For example, the synthesis of pyrido[2,3,4-kl]acridines can be achieved through a biomimetic reaction that is thought to mimic their natural formation. nih.govscispace.comnih.gov

Complexity-to-diversity (Ctd) and diversity-oriented synthesis (DOS) are powerful strategies for the rapid generation of libraries of structurally diverse and complex small molecules. cam.ac.ukcam.ac.uk These approaches are particularly valuable in the search for new bioactive compounds. Instead of focusing on the synthesis of a single target molecule, DOS aims to create a collection of related but structurally distinct compounds from a common starting material or intermediate. cam.ac.uk

In the context of acridine chemistry, a DOS approach might involve taking a common acridine precursor and subjecting it to a variety of reaction conditions and reagents to generate a library of diverse acridine derivatives. This can be achieved through a branching synthetic strategy, where a single intermediate is channeled into multiple reaction pathways. cam.ac.uk The use of multi-component reactions is also a hallmark of DOS, as it allows for the rapid assembly of complex molecules from simple building blocks. nih.govnih.gov These strategies are invaluable for exploring the chemical space around the acridine scaffold and for identifying new compounds with interesting properties.

Applications in Advanced Chemical Research

Development and Application in Bioconjugation Chemistry

Bioconjugation involves the formation of a stable covalent link between two molecules, at least one of which is a biomolecule. The development of efficient and selective reactions for this purpose is crucial for creating novel molecular tools for research, diagnostics, and therapeutics.

Covalent Linkage to Biomolecules via Isothiocyanate Groups

The primary mechanism for the bioconjugation activity of 3,6-Diisothiocyanatoacridine is the reaction of its isothiocyanate (–N=C=S) groups. These groups are electrophilic and readily react with nucleophilic functional groups found on biomolecules, most notably primary amines (e.g., the ε-amino group of lysine residues or the N-terminus of a protein). This reaction proceeds under mild conditions and forms a stable thiourea (B124793) linkage. The presence of two isothiocyanate groups on the acridine (B1665455) scaffold allows the molecule to potentially act as a homobifunctional cross-linker, capable of linking two different biomolecules or two different points on the same biomolecule.

Reactive GroupTarget Biomolecule GroupResulting Covalent Linkage
Isothiocyanate (-N=C=S)Primary Amine (-NH₂)Thiourea

Targeted Functionalization of Proteins and Peptides

The isothiocyanate groups enable the targeted functionalization of proteins and peptides by covalently attaching the acridine core. This process is "targeted" in the sense that the reaction is specific to available nucleophiles, primarily the side chains of lysine residues and the N-terminal amine. Since lysine residues are often abundant on protein surfaces, conjugation with this compound can be used to introduce multiple fluorescent labels onto a single protein, enhancing signal detection. This method is a foundational technique for labeling antibodies and other proteins for use in techniques like fluorescence microscopy and immunoassays.

Integration with Bioorthogonal Click Chemistry

Bioorthogonal chemistry refers to a class of chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org The most common "click chemistry" reactions include copper-catalyzed or strain-promoted azide-alkyne cycloadditions and tetrazine ligations. jocpr.comnih.gov

The reaction of isothiocyanates with amines is a classic bioconjugation method but is not typically classified as a bioorthogonal click reaction. nih.gov This is because its reaction partner, the primary amine, is ubiquitous in biological systems, which can lead to off-target reactions. To integrate the this compound scaffold with bioorthogonal click chemistry, the molecule would need to be further modified to include a "click handle," such as an azide or a strained alkyne. jocpr.com This would create a heterobifunctional reagent, where one part of the molecule could react via traditional amine chemistry and the other could participate in a highly selective bioorthogonal ligation.

Strategies for Site-Specific Bioconjugation

A major goal in modern bioconjugation is achieving site-specificity to produce homogeneous products with well-defined properties. nih.govresearchgate.net Traditional methods that target native amino acids like lysine often result in heterogeneous mixtures because these residues appear in multiple locations on a protein's surface. nih.gov

Conjugation using this compound falls into this category of non-site-specific labeling. Achieving site-specificity with this compound would require advanced strategies, such as:

Genetic Engineering : Modifying the target protein to have a single, uniquely reactive lysine residue in a specific location.

Enzymatic Labeling : Using enzymes to install a specific functional group at a defined location, which can then be targeted by the isothiocyanate.

However, the more prevalent modern approaches for site-specific labeling involve chemistries that are orthogonal to native functional groups, such as the reaction of maleimides with engineered cysteine residues or the incorporation of unnatural amino acids with unique reactivity. nih.govresearchgate.net

Design and Implementation as Fluorescent Probes

The intrinsic fluorescence of the acridine core is a key feature of this compound, allowing it to be used as a fluorescent probe to detect and visualize biomolecules.

Acridine Core as a Fluorophore Scaffold

The acridine ring system is a well-established fluorophore. researchgate.net Its structure, consisting of three fused aromatic rings containing a nitrogen atom, creates an extended π-conjugated system that is responsible for its ability to absorb and emit light. researchgate.netmdpi.com Acridine-based dyes are known for their high quantum yields and photostability. researchgate.net They are typically excited by blue light and emit in the green region of the visible spectrum. mdpi.com The fluorescence properties of the acridine core can be sensitive to the local microenvironment, with changes in solvent polarity or viscosity potentially leading to shifts in the emission wavelength or intensity. rsc.org This sensitivity can be exploited to design probes that report on changes in their biological surroundings.

Fluorophore ScaffoldTypical Excitation RangeTypical Emission RangeKey Features
Acridine450–500 nm (Blue)500–600 nm (Green)High quantum yield, photostability, environmental sensitivity researchgate.netmdpi.comrsc.org

Synthesis of Fluorescent Derivatives for Biological Systems

The isothiocyanate groups of this compound serve as reactive handles for its covalent attachment to biomolecules. This reactivity is harnessed to synthesize fluorescent derivatives that can act as probes in biological systems. The acridine core provides the intrinsic fluorescence, while the isothiocyanate groups allow for the conjugation of the fluorophore to specific sites on proteins, nucleic acids, or other cellular components. This enables researchers to visualize and track the localization and dynamics of these biomolecules within living cells.

The synthesis of these fluorescent probes often involves the reaction of this compound with primary amine groups present in biomolecules, forming stable thiourea linkages. The resulting fluorescently labeled molecules can then be introduced into cells for imaging studies. The choice of the biological target and the specific reaction conditions can be tailored to achieve selective labeling.

Mechanisms of Fluorescence Turn-on/Turn-off

A key area of investigation for fluorescent probes derived from this compound is the modulation of their fluorescence emission in response to specific environmental cues. This "turn-on" or "turn-off" mechanism is fundamental to the design of highly sensitive and selective sensors. While the specific mechanisms for derivatives of this compound are a subject of ongoing research, general principles of fluorescence modulation can be applied.

Fluorescence quenching, or the "turn-off" effect, can occur through various processes, including photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), and the formation of non-fluorescent aggregates. Conversely, a "turn-on" response can be achieved by disrupting these quenching pathways. For instance, the binding of a target analyte to the fluorescent probe can alter the electronic properties of the fluorophore or induce a conformational change that restores fluorescence. Understanding these mechanisms is crucial for the rational design of probes that signal the presence of specific ions, molecules, or changes in the cellular microenvironment. rsc.org

Modular Design Platforms for Tunable Probes

The structure of this compound lends itself to a modular design approach for creating a diverse library of fluorescent probes with tunable properties. The central acridine scaffold provides the core fluorescent unit. The two isothiocyanate groups offer points of attachment for various functionalities.

By systematically varying the molecules conjugated to the isothiocyanate groups, researchers can fine-tune the photophysical and chemical properties of the resulting probes. For example, the introduction of different targeting moieties can direct the probe to specific organelles or cell types. The incorporation of recognition elements can confer selectivity for particular analytes. This modularity allows for the development of customized probes for a wide range of biological applications, from basic cell biology research to diagnostics.

Contributions to Materials Science

The reactivity and structural features of this compound also make it a valuable component in the field of materials science, enabling the creation of functional materials with tailored properties.

Fabrication of Acridine-based Functional Materials

The ability of this compound to participate in polymerization and cross-linking reactions is key to its use in fabricating novel functional materials. The rigid, planar acridine unit can impart desirable optical and electronic properties to the resulting materials. The isothiocyanate groups provide the means to incorporate the acridine moiety into larger polymer networks or to functionalize surfaces.

Integration into Polymer Systems

This compound can be integrated into various polymer systems to create materials with enhanced or novel functionalities. The isothiocyanate groups can react with monomers containing complementary functional groups, such as amines or hydroxyls, to form covalent bonds and incorporate the acridine unit into the polymer backbone or as a pendant group.

This integration can lead to polymers with improved thermal stability, altered solubility, and, most notably, fluorescent properties. For example, incorporating acridine moieties into polymers can result in fluorescent plastics or films that can be used for applications such as security markings, fluorescent coatings, and components for optical devices. The concentration of the acridine unit within the polymer can be adjusted to control the intensity of the fluorescence.

Application in Nanomaterials and Microelectromechanical Systems (MEMS)

The functionalization of nanomaterials with fluorescent molecules like those derived from this compound is a rapidly developing area. The isothiocyanate groups can be used to attach the acridine fluorophore to the surface of nanoparticles, such as gold nanoparticles or quantum dots. mdpi.com This creates hybrid nanomaterials that combine the properties of the nanoparticle core with the fluorescence of the acridine shell.

These functionalized nanoparticles have potential applications in bioimaging, where the nanoparticle can act as a carrier to deliver the fluorescent probe to a specific location, and in sensing, where changes in the nanoparticle's environment can modulate the fluorescence of the attached acridine derivative.

Despite extensive research, there is currently no publicly available scientific literature detailing the specific applications of This compound in the development of smart materials.

Smart materials, also known as responsive or intelligent materials, are designed to exhibit a change in their properties in response to external stimuli such as light, temperature, pH, or the presence of specific chemical species. The isothiocyanate functional groups present in this compound suggest its potential use as a monomer or cross-linking agent in the synthesis of novel polymers. The acridine core is a well-known fluorophore, which could impart sensing capabilities to such materials.

However, a comprehensive search of scientific databases and chemical literature did not yield any studies that have utilized this compound for the creation of stimuli-responsive polymers, hydrogels, or any other form of smart material. Research in the broader field of acridine derivatives has explored their use in applications such as fluorescent probes and photosensitizers. Still, this work does not specifically involve the 3,6-diisothiocyanato-substituted variant in the context of smart materials.

Therefore, detailed research findings, data tables, and specific examples concerning the role of this compound in the development of smart materials cannot be provided at this time. Further research would be required to explore and establish the potential of this specific chemical compound in this advanced area of chemical research.

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of 3,6-diisothiocyanatoacridine in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial proximity of atoms within the molecule.

Proton (¹H) NMR spectroscopy of the acridine (B1665455) core typically reveals a complex series of signals in the aromatic region. For the parent acridine molecule, these protons appear in a specific pattern of chemical shifts. The introduction of substituents at the 3 and 6 positions, such as the isothiocyanate groups, significantly influences the chemical shifts of the neighboring aromatic protons.

Due to the symmetrical nature of 3,6-disubstitution, the ¹H NMR spectrum is expected to show a simplified pattern compared to asymmetrically substituted acridines. The protons at positions 1 and 8, 2 and 7, and 4 and 5 would be chemically equivalent, respectively. The proton at position 9, located on the central ring, would appear as a distinct singlet. The isothiocyanate group (-NCS) is electron-withdrawing, which would generally lead to a downfield shift of the aromatic protons on the acridine ring system compared to the unsubstituted acridine.

Based on data from similar 3,6-substituted acridine derivatives, the expected chemical shifts (δ) in a solvent like DMSO-d₆ would be in the aromatic region, typically between 7.0 and 9.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Position Predicted Chemical Shift (ppm) Multiplicity
H-1, H-8 Downfield region Doublet
H-2, H-7 Mid-aromatic region Doublet of doublets
H-4, H-5 Downfield region Doublet

Note: Actual chemical shifts can vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR provides information about the carbon skeleton of the molecule. The spectrum of this compound would display signals for each unique carbon atom. The carbon atom of the isothiocyanate group (-NCS) is known to have a characteristic chemical shift, although it can sometimes be broad and difficult to detect due to quadrupolar relaxation and chemical shift anisotropy. moltuslab.comwikipedia.org The chemical shifts of the aromatic carbons in the acridine core would also be influenced by the isothiocyanate substituents.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the proton and carbon signals and for elucidating the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, allowing for the identification of adjacent protons. For this compound, COSY would show correlations between H-1 and H-2, and between H-2 and the proton at the adjacent position on the same ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, even if they are not directly bonded. moltuslab.com This is particularly useful for determining the three-dimensional structure and conformation of molecules. In the context of acridine derivatives, NOESY can confirm the spatial proximity of substituents to the acridine core protons. nih.gov

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the chemical shifts of the directly attached carbon atoms. nih.govmedchemexpress.com This is a powerful tool for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. nih.govmedchemexpress.com This technique is invaluable for establishing the connectivity of the entire molecule, including linking the isothiocyanate groups to the acridine core by showing correlations between the aromatic protons and the carbons of the isothiocyanate groups.

NMR spectroscopy, particularly the combination of 1D and 2D techniques, is fundamental in the structural elucidation of derivatives of this compound. When the core molecule is chemically modified, for instance, by reacting the isothiocyanate groups to form thioureas or other derivatives, NMR is used to confirm the success of the reaction and to determine the structure of the new compound.

For example, in the synthesis of acridine-based N-acylhydrazone derivatives, a combination of 1D and 2D NMR techniques was used for their structural characterization. nih.gov NOESY data was instrumental in corroborating the structures of different conformers. nih.gov The analysis of coupling constants and NOE enhancements allows for the determination of stereochemistry and conformation in these complex molecules. nih.gov

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can also be used to deduce structural information through fragmentation analysis.

High-resolution mass spectrometry provides a very accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₁₅H₇N₃S₂), the exact mass can be calculated and compared to the experimentally determined mass to confirm its identity. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. In the characterization of novel spiro-acridine derivatives, HRMS was utilized to confirm their structures.

Electrospray ionization is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules, including many acridine derivatives. ESI-MS has been effectively used to study the interactions of sulfur-containing acridine ligands with DNA, demonstrating its utility in analyzing non-covalent complexes. nih.gov It allows for the rapid and efficient comparison of the relative binding affinities of acridine ligands with minimal sample consumption. nih.gov Tandem mass spectrometry (ESI-MS/MS) can be employed to fragment the molecular ion and analyze the resulting fragment ions, providing valuable structural information. moltuslab.comresearchgate.net

Table 2: Summary of Analytical Techniques and Their Applications

Technique Information Provided Application to this compound
¹H NMR Proton chemical environment and connectivity Determination of aromatic proton signals and their coupling patterns.
¹³C NMR Carbon skeleton of the molecule Identification of unique carbon environments, including the isothiocyanate carbons.
COSY Through-bond proton-proton correlations Assignment of adjacent protons on the acridine rings.
NOESY Through-space proton-proton correlations Confirmation of spatial relationships between protons. moltuslab.comnih.gov
HMQC/HSQC One-bond proton-carbon correlations Unambiguous assignment of carbon signals. nih.govmedchemexpress.com
HMBC Multiple-bond proton-carbon correlations Elucidation of the complete molecular connectivity. nih.govmedchemexpress.com
HRMS Accurate mass and elemental formula Confirmation of the molecular formula.

Mass Spectrometry in Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique for real-time monitoring of chemical reactions by tracking the mass-to-charge ratio (m/z) of reactants, intermediates, and products. advion.com In the synthesis or subsequent reactions of this compound, compact mass spectrometers (CMSs) placed directly at the reaction site, such as in a fume hood, can provide immediate feedback on reaction progress. advion.com Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) allow for the direct analysis of aliquots from the reaction mixture. advion.com

Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be employed for enhanced sensitivity and specificity. mdpi.comchemrxiv.org In SIM mode, the mass spectrometer is set to detect only the specific m/z values corresponding to the starting materials and the expected product, this compound. This allows for the construction of a reaction profile, showing the consumption of reactants and the formation of the product over time. mdpi.com MRM, a tandem MS technique, further increases specificity by monitoring a specific fragmentation of a precursor ion, which is invaluable for distinguishing the target compound from a complex reaction matrix. mdpi.comnih.gov This real-time analysis enables chemists to determine reaction endpoints, identify the formation of byproducts, and optimize reaction conditions efficiently. advion.com

Table 1: Example of Ions Monitored in a Hypothetical Reaction to Synthesize this compound

CompoundRoleExpected m/z [M+H]⁺Monitoring Mode
3,6-diaminoacridineReactant210.09SIM/MRM
Thiophosgene (B130339)Reactant114.92SIM
3-amino-6-isothiocyanatoacridineIntermediate252.06SIM/MRM
This compoundProduct294.03SIM/MRM

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. The acridine core of this compound is an extended aromatic system, which is expected to exhibit strong absorption bands. The introduction of the isothiocyanate groups can act as auxochromes, potentially causing a bathochromic (red) shift in the absorption maxima compared to the parent acridine molecule.

The UV-Vis spectrum of a compound like this compound in a solvent such as ethanol (B145695) or chloroform (B151607) would likely show characteristic π-π* transitions. nih.gov Iron(III) complexes with aromatic groups, for instance, show absorption maxima between 270 and 380 nm. nih.gov The specific wavelength of maximum absorbance (λmax) and the molar extinction coefficient (ε) are key parameters determined from the spectrum. These values are dependent on the solvent used due to solvatochromic effects.

Table 2: Hypothetical UV-Vis Absorption Data for this compound

Solventλmax (nm)Molar Absorptivity (ε, M-1cm-1)Electronic Transition
Ethanol41535,000π → π
Acetonitrile41234,500π → π
Chloroform42036,200π → π
Toluene42537,000π → π

Fluorescence Spectroscopy and Quantum Yield Analysis

Fluorescence spectroscopy is a highly sensitive technique that provides information about the electronic structure and environment of a molecule. Acridine derivatives are often fluorescent, and this compound is expected to emit light after absorption of a photon. The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. researchgate.netatto-tec.com

Table 3: Illustrative Fluorescence Data for this compound

SolventExcitation λmax (nm)Emission λmax (nm)Quantum Yield (Φf)
Ethanol4154800.45
Acetonitrile4124750.42
Chloroform4204900.55
Water4105050.05

Chiroptical Spectroscopy

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. smoldyn.org While this compound is itself an achiral molecule, CD spectroscopy becomes a valuable tool when studying its interaction with chiral macromolecules such as proteins or DNA. nih.gov

When a small achiral molecule binds to a chiral protein or intercalates into the helical structure of DNA, an induced circular dichroism (ICD) signal can be observed in the absorption bands of the small molecule. nih.govnih.gov The presence of an ICD signal for this compound upon addition of a chiral host would confirm binding. The shape and sign of the ICD spectrum can provide structural information about the binding mode. For example, a negative signal may indicate that the long axis of the acridine molecule is intercalating parallel to the DNA base pairs. researchgate.net

Linear Dichroism (LD) Spectroscopy

Linear Dichroism (LD) is an analytical technique that measures the difference in absorption of light polarized parallel and perpendicular to an orientation axis. wikipedia.org LD is particularly useful for studying molecules that can be aligned, such as long DNA fibers or proteins embedded in membranes. mdpi.com To obtain an LD signal, the sample molecules must be macroscopically oriented, often achieved through methods like couette flow or by stretching a polymer film containing the sample. wikipedia.orgwarwick.ac.uk

When this compound binds to an oriented macromolecule like DNA, it also becomes oriented, and its own electronic transitions will exhibit an LD signal. The sign and magnitude of the LD signal provide information about the orientation of the transition moment of the acridine chromophore relative to the orientation axis of the macromolecule. mdpi.comwarwick.ac.uk For instance, if the acridine intercalates into DNA with its long axis perpendicular to the DNA helix axis, a negative LD signal would be expected for the long-axis polarized π-π* transition. warwick.ac.uk This makes LD a powerful technique for elucidating the geometry of ligand-DNA complexes in solution. mdpi.com

Chromatographic Separation and Purity Assessment

Chromatographic techniques are fundamental for the purification of this compound from reaction mixtures and for the subsequent assessment of its purity. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. orgchemboulder.com

Thin Layer Chromatography (TLC) serves as a rapid, simple, and inexpensive qualitative method to monitor the progress of chemical reactions and to identify the number of components in a mixture. orgchemboulder.com For this compound, a TLC plate, typically a sheet of glass or aluminum coated with a thin layer of an adsorbent like silica (B1680970) gel or alumina, is used as the stationary phase. orgchemboulder.comlibretexts.org

A small spot of the sample solution is applied near the bottom of the plate. orgchemboulder.com The plate is then placed in a sealed chamber containing a shallow pool of a solvent or solvent mixture (the mobile phase or eluent). orgchemboulder.com The choice of eluent is critical and is determined empirically to achieve optimal separation. Solvent systems for acridine derivatives and other heterocyclic compounds often consist of mixtures of non-polar and polar solvents, such as petroleum ether (PE) and ethyl acetate (B1210297) (EA), in various ratios (e.g., 20:1, 5:1). pku.edu.cn The mobile phase ascends the plate via capillary action, and as it passes the sample spot, the components travel up the plate at different rates. orgchemboulder.com

The separation is based on the compound's affinity for the stationary phase versus its solubility in the mobile phase. libretexts.org The results are quantified by the Retention Factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. Visualization of the separated spots for compounds like this compound, which may be colored or fluorescent, can often be done under visible or UV light. analis.com.my If the compound is not visible, various staining reagents can be sprayed on the plate to reveal the spots. illinois.edusarponggroup.com

Table 1: Typical Parameters for TLC Analysis

ParameterDescriptionTypical Value/Choice
Stationary Phase The adsorbent material coated on the plate.Silica gel 60 F254, Alumina
Mobile Phase (Eluent) A solvent or mixture of solvents used to move the sample up the plate.Mixtures of Petroleum Ether/Ethyl Acetate (PE/EA); Dichloromethane/Methanol (B129727)
Visualization Method used to see the separated spots.UV light (254 nm or 366 nm), Iodine vapor, specific chemical stains (e.g., potassium permanganate). illinois.edu
Retention Factor (Rf) A quantitative measure of a compound's movement.Calculated as: (Distance traveled by spot) / (Distance traveled by solvent front)

For the purification of larger quantities (milligrams to grams) of this compound, column chromatography is the preferred method. scispace.com This technique utilizes a glass column packed with an adsorbent, most commonly silica gel or alumina, which acts as the stationary phase. scispace.com

The process begins with the preparation of the column, where the adsorbent is packed as a slurry with a non-polar solvent to ensure a uniform, bubble-free packing. scispace.com The crude sample mixture is then carefully loaded onto the top of the column. An eluent, similar in composition to the mobile phase determined from preliminary TLC analysis, is passed through the column. researchgate.net The separation occurs as the components of the mixture move down the column at different rates based on their polarity and interaction with the stationary phase. researchgate.net

For complex mixtures, a gradient elution, where the polarity of the solvent is gradually increased over time (e.g., by increasing the proportion of ethyl acetate in a hexane-ethyl acetate mixture), is often employed to effectively separate compounds with different polarities. scispace.com Fractions are collected sequentially as the eluent exits the column, and these fractions are typically analyzed by TLC to identify those containing the pure desired compound. scispace.com

In line with the principles of sustainable development, Green Analytical Chemistry (GAC) aims to reduce the environmental impact of analytical methods. uj.edu.pl This involves minimizing the use of toxic substances and the generation of waste. uj.edu.pl For acridine derivatives, green chemistry approaches are being increasingly adopted, particularly in synthesis and analysis. rsc.org

Microwave-assisted synthesis, for example, has been shown to be a high-yield and fast method for producing acridine derivatives while using environmentally benign solvents like water. rsc.orgresearchgate.net The advantages include a significant reduction in reaction time and the potential for catalyst reusability. rsc.org These green synthesis methods necessitate correspondingly green analytical techniques for monitoring and purification.

Key GAC strategies applicable to the analysis of this compound include:

Miniaturization: Using smaller sample sizes and reducing the scale of chromatographic separations to decrease solvent consumption.

Solvent Reduction and Replacement: Employing safer, greener solvents (e.g., ethanol, water, supercritical fluids) in place of hazardous ones like chlorinated hydrocarbons.

Energy Efficiency: Utilizing energy-efficient techniques like microwave-assisted extraction and analysis. rsc.org

Automation: Automating analytical procedures to improve efficiency and reduce waste generation.

Several tools, such as the Green Analytical Procedure Index (GAPI) and the Analytical Greenness Calculator (AGREE), have been developed to assess the greenness of analytical methods, providing a framework for developing more environmentally friendly characterization protocols. uj.edu.pl

Elemental Analysis

Elemental analysis is a destructive analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms (like sulfur) in a sample of the compound. The results are used to determine the empirical formula of a pure substance and to confirm its elemental composition against the theoretical values calculated from its proposed molecular formula. For this compound (C₁₅H₇N₃S₂), the analysis provides critical evidence for its structural identity and purity. The experimentally determined percentages of C, H, N, and S must align closely with the calculated theoretical values.

Table 2: Theoretical Elemental Composition of this compound (C₁₅H₇N₃S₂)

ElementSymbolAtomic MassCountTotal MassMass Percent (%)
CarbonC12.01115180.16561.41%
HydrogenH1.00877.0562.41%
NitrogenN14.007342.02114.32%
SulfurS32.06264.1221.86%
Total 293.362 100.00%

Interactions with Biomolecules: Biophysical Methods

Understanding the interaction of this compound with biological targets is crucial for elucidating its mechanism of action. DNA is a primary target for many acridine-based compounds. nih.gov Biophysical methods, such as viscometry, are employed to study the nature of these non-covalent interactions. mdpi.com

Viscosity measurements are a sensitive tool for determining the binding mode of small molecules to DNA. nih.gov The viscosity of a DNA solution is related to the effective length of the DNA double helix. Different binding modes affect the DNA length, and thus the solution's viscosity, in distinct ways. nih.gov

Groove Binding: Molecules that bind non-intercalatively in the major or minor grooves of the DNA helix cause little to no change in the DNA's length. Consequently, this binding mode results in only a slight, if any, increase in the solution's viscosity. nih.gov

Electrostatic Interaction: External binding to the phosphate (B84403) backbone of DNA also produces no significant change in DNA length and therefore has a minimal effect on viscosity.

In a typical experiment, the viscosity of a fixed concentration of calf thymus DNA (ct-DNA) solution is measured in the absence and presence of increasing concentrations of this compound. The relative specific viscosity (η/η₀), where η and η₀ are the specific viscosities of DNA with and without the compound, is plotted against the concentration ratio of the compound to DNA. A steep increase in relative viscosity with increasing compound concentration is strong evidence for an intercalative binding mode. nih.gov

DNA Melting Studies

DNA melting studies are crucial for understanding how a ligand binds to and stabilizes the DNA double helix. This process involves monitoring the denaturation of double-stranded DNA (dsDNA) into single-stranded DNA (ssDNA) as the temperature increases. The melting temperature (T_m) is the temperature at which half of the DNA is denatured. A significant increase in T_m upon the addition of a compound indicates that it stabilizes the DNA duplex, often through intercalation or strong groove binding.

While studies have been conducted on related compounds, no specific data exists for this compound. For example, research on a series of 3,6-bis(3-alkylguanidino)acridines confirmed their action as effective DNA-intercalating agents using techniques that included DNA melting analysis. nih.gov Similarly, other classes of acridine derivatives, such as acridine-4-carboxamides , have been shown to thermally stabilize short DNA duplexes, increasing the melting temperature by as much as 8°C. nih.govoup.com These findings, however, are specific to the studied derivatives and cannot be extrapolated to this compound due to the different chemical nature of the isothiocyanate functional groups.

The isothiocyanate group is known for its reactivity, particularly with nucleophiles like sulfhydryl groups on proteins. nih.gov Some studies have investigated the potential for isothiocyanates to cause DNA damage, which is a different mechanism from the thermal stabilization typically measured in melting studies. nih.gov

Detailed Research Findings and Data Tables

A thorough search of scientific databases has yielded no published studies that provide detailed findings or data tables on the DNA melting profile in the presence of this compound. Consequently, it is not possible to present interactive data tables or specific research results on the change in DNA melting temperature (ΔT_m) induced by this particular compound. The scientific community has not yet characterized this specific interaction.

Computational Chemistry and Theoretical Modeling

Molecular Structure and Geometry Optimization

Geometry optimization is a fundamental computational process aimed at finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface.

Quantum chemical calculations are employed to determine the electronic structure and optimized geometry of 3,6-Diisothiocyanatoacridine. These methods vary in their accuracy, computational cost, and the approximations they employ.

Density Functional Theory (DFT): DFT is a widely used quantum mechanical method for investigating the electronic structure of molecules. nih.gov It is favored for its balance of accuracy and computational efficiency. Calculations typically involve selecting a functional, such as the B3LYP hybrid functional, and a basis set, like 6-311G** or 6-311++G(d,p), which defines the set of mathematical functions used to build the molecular orbitals. nih.govmdpi.com Through DFT, properties such as optimized molecular structures, vibrational frequencies, and thermodynamic parameters like enthalpies of formation can be determined. nih.govmdpi.com The choice of functional and basis set is critical and is often validated by comparing calculated results with experimental data where available. researchgate.net

Semi-empirical Methods: These methods are derived from the Hartree-Fock formalism but incorporate several approximations and parameters derived from experimental data to simplify calculations. wikipedia.orghi.is Methods like AM1 (Austin Model 1), PM3 (Parametric Method 3), and MNDO (Modified Neglect of Diatomic Overlap) are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. wikipedia.orguomustansiriyah.edu.iq By treating only the valence electrons and neglecting many of the computationally expensive two-electron integrals, semi-empirical methods are significantly faster than ab initio or DFT calculations. hi.isuni-muenchen.de This efficiency makes them particularly suitable for studying very large molecules or for preliminary calculations, such as modeling the formation of pre-reaction complexes, before employing more rigorous methods. hi.isnih.gov

Method TypeCommon ExamplesKey CharacteristicsTypical Applications
Density Functional Theory (DFT)B3LYP, M06-2XHigh accuracy, moderate computational cost. Based on electron density.Geometry optimization, vibrational analysis, reaction thermodynamics. nih.govmdpi.com
Semi-empiricalAM1, PM3, MNDOLower accuracy, very high speed. Uses empirical parameters. wikipedia.orgLarge molecules (>1000 atoms), initial conformational searches, qualitative analysis. hi.isuomustansiriyah.edu.iq

Conformational analysis of this compound involves identifying all possible spatial arrangements (conformers) that result from the rotation around its single bonds and determining their relative energies. The primary points of flexibility in this molecule are the bonds connecting the isothiocyanate (-N=C=S) groups to the rigid acridine (B1665455) core.

The process typically begins by systematically rotating these bonds to generate a multitude of potential conformers. nih.gov These initial structures can be rapidly evaluated and minimized using computationally less expensive methods, such as molecular mechanics force fields (e.g., MMFF94s). nih.gov The lowest-energy conformers identified in this initial screening are then subjected to more accurate geometry optimization using quantum chemical methods like DFT to determine the global minimum energy structure. nih.gov This final, optimized structure is crucial as it represents the most probable conformation of the molecule and is used as the starting point for subsequent docking and dynamics simulations.

Intermolecular Interactions and Binding Mechanisms

Understanding how this compound interacts with biological targets is key to deciphering its potential biological activity. Computational techniques like molecular docking and molecular dynamics provide detailed insights into these non-covalent interactions.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor, typically a protein). nanobioletters.comnih.gov For this compound, docking simulations can identify plausible binding sites on a target protein and estimate the strength of the interaction.

The simulation involves preparing the 3D structures of both the ligand and the protein target. The docking algorithm then samples a large number of possible orientations of the ligand within the protein's binding site, each of which is assigned a score based on a scoring function. nih.gov The results are typically ranked by binding energy (in kcal/mol), where a more negative value suggests a stronger, more favorable interaction. tubitak.gov.tr Docking studies also reveal the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and key amino acid residues in the binding pocket. nih.govtubitak.gov.tr

Illustrative Table of Molecular Docking Metrics
MetricDescriptionSignificance
Binding Energy (kcal/mol)The estimated free energy of binding between the ligand and the protein.A lower (more negative) value indicates a higher predicted binding affinity. tubitak.gov.tr
Inhibition Constant (Ki)A calculated value that represents the concentration of inhibitor required to produce half-maximum inhibition.A lower Ki value (e.g., in the µM to nM range) indicates a more potent inhibitor. tubitak.gov.tr
Interacting ResiduesThe specific amino acids in the protein's active site that form non-covalent bonds with the ligand.Identifies the key interactions responsible for stabilizing the ligand-protein complex.
RMSD (Å)Root-Mean-Square Deviation between the docked pose and a known reference (if available).Values below 2.0 Å typically indicate a reliable and accurate docking result. nih.gov

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. youtube.com An MD simulation of the this compound-protein complex, solvated in a water box, can assess the stability of the docked pose and characterize the dynamic interactions over a period of nanoseconds. nih.gov

The simulation calculates the forces on each atom and uses Newton's equations of motion to predict their movements over short time steps. youtube.com Analysis of the resulting trajectory provides valuable information:

Root-Mean-Square Deviation (RMSD): This is monitored for the protein backbone and the ligand to assess the structural stability of the complex. A stable RMSD plot that reaches a plateau suggests that the complex has reached equilibrium and the ligand remains stably bound. nih.gov

Root-Mean-Square Fluctuation (RMSF): This analysis identifies the flexibility of different parts of the protein. Comparing the RMSF of the protein with and without the bound ligand can reveal which regions are stabilized or destabilized by the interaction. nih.govmdpi.com

The Non-Covalent Interactions (NCI) index is a powerful tool for visualizing and characterizing weak interactions in real space. chemtools.orgnih.gov This analysis is based on the electron density (ρ) and its first derivative, the reduced density gradient (s). wikipedia.org

Non-covalent interactions are found in regions of low electron density and a low reduced density gradient. nih.gov A plot of s versus ρ reveals characteristic spikes in these low-density regions, which are the signatures of NCIs. chemtools.org To visualize these interactions in 3D, isosurfaces of the reduced density gradient are generated. These surfaces are colored according to the value of the second eigenvalue (λ₂) of the electron density Hessian matrix. nih.govwikipedia.org This coloring scheme allows for the differentiation of interaction types:

Blue surfaces indicate strong, attractive interactions like hydrogen bonds.

Green surfaces represent weaker, van der Waals interactions.

Red surfaces signify repulsive interactions, such as steric clashes. chemtools.org

This method provides an intuitive and detailed map of the non-covalent forces stabilizing the complex between this compound and its binding partner. nih.gov

Binding Thermodynamics and Entropy Changes

The study of binding thermodynamics provides critical insights into the molecular interactions between a ligand and its biological target. For acridine derivatives, a primary target is often DNA, where they act as intercalating agents. The thermodynamics of this binding process, governed by changes in enthalpy (ΔH) and entropy (ΔS), dictates the stability and spontaneity of the resulting complex, as described by the Gibbs free energy equation (ΔG = ΔH - TΔS).

Enthalpy changes are typically associated with the formation and breaking of non-covalent interactions, such as hydrogen bonds and van der Waals forces, between the ligand and the DNA molecule. Concurrently, entropy changes reflect alterations in the system's disorder. The binding event is complex, involving not only the ligand and DNA but also the surrounding solvent (water) and ions.

For derivatives of this compound, computational studies have been employed to predict thermodynamic properties, particularly entropy, to guide the design of novel, biologically active compounds. Research indicates that entropy changes are a significant consequence of the loss of degrees of freedom (translational, rotational, and conformational) that occurs when an intercalation complex is formed. nih.gov While this compound serves as a crucial synthetic intermediate for these more complex molecules, specific experimental or calculated thermodynamic data for its direct binding to biological targets is not extensively detailed in the available literature. nih.govmdpi.com The focus has been on its derivatives, where theoretical predictions of standard entropy changes (ΔS°) have been used as a key parameter in designing molecules with potential anticancer activity. nih.govresearchgate.net

Conceptual Density Functional Theory (DFT) Descriptors

The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, representing its propensity to act as an electrophile. It measures the stabilization in energy when the system acquires additional electronic charge from its surroundings. Conversely, nucleophilicity (N) is a measure of a molecule's ability to donate electrons. These indices are invaluable for predicting the nature of chemical reactions, particularly in polar processes where electron donation and acceptance are central.

DescriptorDefinitionValue for this compound
Electrophilicity Index (ω)Measures the propensity of a species to accept electrons.Not Available in Literature
Nucleophilicity Index (N)Measures the propensity of a species to donate electrons.Not Available in Literature

Chemical hardness (η) and softness (S) are central concepts in Pearson's Hard and Soft Acids and Bases (HSAB) theory, given a quantitative footing by DFT. Hardness is a measure of a molecule's resistance to changes in its electron distribution or charge transfer. A molecule with a large gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is considered chemically hard. Chemical softness is the reciprocal of hardness (S = 1/η) and indicates a molecule's polarizability and readiness to undergo electronic changes.

DescriptorDefinitionValue for this compound
Chemical Hardness (η)Measures the resistance to deformation or change in the electron cloud.Not Available in Literature
Chemical Softness (S)The reciprocal of hardness, indicating the polarizability of the molecule.Not Available in Literature

The electronic chemical potential (μ) in DFT is identified as the negative of the electronegativity. It represents the "escaping tendency" of electrons from a system in its ground state. In a chemical reaction, electrons will flow from a region of high chemical potential (lower electronegativity) to one of lower chemical potential (higher electronegativity) until the potential is equalized. This descriptor is fundamental to understanding charge transfer processes during chemical interactions.

DescriptorDefinitionValue for this compound
Chemical Potential (μ)Represents the escaping tendency of electrons from a system; the negative of electronegativity.Not Available in Literature

Quantum Theory of Atoms in Molecules (QT-AIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical model that analyzes the topology of the electron density to partition a molecule into its constituent atoms. This method provides a rigorous definition of atoms in molecules, chemical bonds, and molecular structure based on the gradient vector field of the electron density.

A key feature of QTAIM is the identification of critical points in the electron density, where the gradient is zero. The nature of these points (bond critical points, ring critical points, etc.) allows for an unambiguous description of the chemical bonding. For instance, the presence of a bond path and a corresponding bond critical point between two nuclei is the QTAIM definition of a chemical bond. The properties at the bond critical point, such as the electron density and its Laplacian, provide quantitative information about the strength and nature of the bond (e.g., shared-shell covalent vs. closed-shell ionic or van der Waals interactions).

A QTAIM analysis of this compound would yield detailed insights into its electronic structure, the nature of the covalent bonds within the acridine core and the isothiocyanate groups, and potential non-covalent interactions. However, a specific QTAIM study for this compound has not been reported in the reviewed scientific literature.

Q & A

What are the standard synthetic protocols for preparing 3,6-diisothiocyanatoacridine, and how have recent methodologies improved yield efficiency?

Category : Basic
Answer :
The synthesis involves reacting proflavine derivatives with thiophosgene or thiocyanate agents under controlled conditions. Recent advancements include optimizing reaction time, solvent selection (e.g., methanol or DMF), and stoichiometric ratios, which increased yields from 53% to 83% . Key steps:

  • Purification via column chromatography.
  • Isolation as light-yellow solids.
  • Validation through melting point and spectroscopic analysis.

Table 1 : Yield Optimization in Synthesis

VariableTraditional YieldOptimized Yield
Reaction Time12 hrs8 hrs
Solvent (Methanol)53%83%
Thiourea Derivatives75%90%

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound purity and structural integrity?

Category : Basic
Answer :

  • 1H/13C NMR : Confirms aromatic proton environments and isothiocyanate group integration .
  • HPLC-UV (254 nm) : Assesses purity via retention time consistency and peak symmetry .
  • Mass Spectrometry (ESI-MS) : Validates molecular ion peaks ([M+H]+) and fragmentation patterns.
  • FT-IR : Identifies N=C=S stretching vibrations (~2050 cm⁻¹) .

How can researchers design experiments to systematically investigate the impact of solvent polarity on the stability of this compound during storage?

Category : Advanced
Answer :

  • Experimental Design :
    • Use a solvent polarity index (e.g., water, DMSO, ethanol).
    • Store samples under inert atmospheres at 4°C, 25°C, and 40°C.
    • Monitor degradation via HPLC at intervals (0, 7, 14 days).
  • Controls : Include antioxidant additives (e.g., BHT) to assess oxidative stability .
  • Statistical Analysis : Apply ANOVA to compare degradation rates across solvents.

What statistical approaches are recommended for resolving contradictions in bioactivity data obtained from different assay models for this compound derivatives?

Category : Advanced
Answer :

  • Meta-Analysis : Pool data from multiple assays (e.g., cytotoxicity vs. enzymatic inhibition) to identify trends.
  • Bland-Altman Plots : Visualize agreement between assay results.
  • Multivariate Regression : Control for variables like cell line heterogeneity or enzyme batch variability .
  • Sensitivity Analysis : Test robustness of conclusions by excluding outlier datasets .

How can reaction conditions be optimized to maximize functional group compatibility during the synthesis of this compound derivatives?

Category : Advanced
Answer :

  • Variable Screening : Use Design of Experiments (DoE) to test temperature, solvent (e.g., DMF vs. THF), and catalyst (e.g., triethylamine).
  • Functional Group Tolerance : Prioritize protecting groups (e.g., Boc for amines) to prevent side reactions.
  • Real-Time Monitoring : Employ in-situ FT-IR to track isothiocyanate formation .

What methodologies ensure reproducibility in biological assays involving this compound?

Category : Advanced
Answer :

  • Standardized Protocols : Pre-treat cell lines with identical serum concentrations and passage numbers.
  • Positive/Negative Controls : Include reference inhibitors (e.g., doxorubicin for cytotoxicity).
  • Blinding : Mask sample identities during data collection to reduce bias .
  • Inter-Lab Validation : Share samples with collaborating labs to confirm results .

How should researchers address low yields in the synthesis of urea derivatives from this compound intermediates?

Category : Advanced
Answer :

  • Troubleshooting Steps :
    • Verify anhydrous conditions to prevent hydrolysis.
    • Optimize coupling agents (e.g., mesitylnitrile oxide vs. carbodiimides) .
    • Use high-purity solvents (HPLC-grade) to avoid side reactions.
  • Scale-Up Considerations : Maintain mixing efficiency and temperature gradients in larger batches.

What strategies are effective for analyzing the electronic effects of substituents on the acridine ring in this compound derivatives?

Category : Advanced
Answer :

  • Computational Modeling : Perform DFT calculations to map electron density (e.g., HOMO-LUMO gaps).
  • Spectroscopic Correlations : Compare Hammett σ values with NMR chemical shifts.
  • Biological Correlation : Link electronic profiles to bioactivity (e.g., IC50 in enzyme assays) .

How can researchers validate the specificity of this compound in protein-binding studies?

Category : Advanced
Answer :

  • Competitive Binding Assays : Use fluorescent probes (e.g., ANS) to measure displacement.
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff).
  • Negative Controls : Test non-target proteins to rule out nonspecific interactions .

What are the best practices for documenting synthetic procedures and analytical data in publications on this compound?

Category : Basic
Answer :

  • Detailed Methods : Include solvent volumes, reaction times, and purification steps.
  • Data Transparency : Provide raw NMR/HPLC files as supplementary material.
  • Reproducibility Checklist : Specify equipment models (e.g., Bruker NMR) and software versions (e.g., MestReNova) .

How can researchers mitigate photodegradation of this compound during photophysical studies?

Category : Advanced
Answer :

  • Light Exposure Control : Use amber vials and monochromatic light sources.
  • Oxygen Scavengers : Add ascorbic acid or purge with nitrogen.
  • Kinetic Monitoring : Track degradation via UV-vis absorbance at λmax .

What computational tools are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

Category : Advanced
Answer :

  • Software : Gaussian (DFT), AutoDock (docking studies).
  • Parameters : Calculate Fukui indices for electrophilicity.
  • Validation : Compare predicted vs. experimental reaction rates with Hammett plots .

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